molecular formula C12H27Cl2N3 B1456347 1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride CAS No. 1220021-54-4

1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride

Cat. No.: B1456347
CAS No.: 1220021-54-4
M. Wt: 284.27 g/mol
InChI Key: YVAYTXMCQIZPMG-UHFFFAOYSA-N
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Description

“1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride” is a chemical compound with the CAS Number: 856843-58-8 . It has a molecular weight of 211.35 and its IUPAC name is 1-methyl-4-[2-(2-piperidinyl)ethyl]piperazine . The compound is typically stored at room temperature and is in liquid form .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research in recent years . Various methods have been reported for the synthesis of substituted piperazines . For instance, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H25N3/c1-14-8-10-15(11-9-14)7-5-12-4-2-3-6-13-12/h12-13H,2-11H2,1H3 . This indicates that the compound consists of 12 carbon atoms, 25 hydrogen atoms, and 3 nitrogen atoms .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 211.35 . The compound’s InChI code is 1S/C12H25N3/c1-14-8-10-15(11-9-14)7-5-12-4-2-3-6-13-12/h12-13H,2-11H2,1H3 .

Scientific Research Applications

Antibacterial Agents

A series of compounds related to the piperazine family, including those with modifications at the piperazine moiety, have been prepared and evaluated for their antibacterial activity. These compounds, particularly those with certain substituents on the piperazine ring, have shown significant in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa, compared to established antibiotics like piromidic acid (Matsumoto & Minami, 1975).

HIV-1 Inhibitors

Piperazine-based compounds have been identified as potent CCR5 antagonists, serving as effective inhibitors of HIV-1 entry and replication in peripheral blood mononuclear cells (PBMCs). This includes compounds optimized for pharmacokinetic properties, showcasing excellent oral bioavailability across several species (Tagat et al., 2001).

Antimicrobial and Antifungal Activity

Novel naphthoquinone compounds substituted with piperidinol, piperidine, and piperazine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. These compounds demonstrate promising biological activities, suggesting potential applications in treating microbial infections (Ibiş et al., 2015).

Antipsychotic Properties

Certain piperazine derivatives have been explored for their potential as atypical antipsychotics. These compounds exhibit potent inhibition of apomorphine-induced climbing and hyperactivity in mice, behaviors predictive of antipsychotic efficacy. This suggests their application in managing psychiatric disorders without inducing significant extrapyramidal side effects (Bolós et al., 1996).

Anti-Acetylcholinesterase Activity

Research into 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has identified compounds with significant anti-acetylcholinesterase (anti-AChE) activity. These findings point to potential applications in treating dementia and other cognitive disorders by enhancing acetylcholine levels in the brain (Sugimoto et al., 1990).

Antihistamine Properties

Cetirizine, a piperazine antihistamine, is highlighted for its selective H1 histamine receptor antagonism. It has been effectively used in treating urticaria and allergic rhinitis, showcasing the utility of piperazine derivatives in managing allergic conditions (Arlette, 1991).

Future Directions

Piperidine derivatives, such as “1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride”, continue to be an area of interest in the field of organic chemistry and pharmaceuticals . Future research may focus on developing new synthesis methods, exploring their biological activity, and discovering potential drug applications .

Biochemical Analysis

Biochemical Properties

1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to certain receptors and enzymes, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can vary depending on the cell type and the concentration of the compound .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to specific receptors or enzymes, altering their activity and leading to downstream effects on cellular processes. These interactions are often mediated by specific binding sites on the target molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its activity and effectiveness .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain concentration is required to achieve the desired biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of the cell, affecting energy production and other metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function. The compound may be transported across cell membranes and distributed to various cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles within the cell. This localization is crucial for its interaction with target biomolecules and its overall biological activity .

Properties

IUPAC Name

1-methyl-4-(2-piperidin-2-ylethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3.2ClH/c1-14-8-10-15(11-9-14)7-5-12-4-2-3-6-13-12;;/h12-13H,2-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAYTXMCQIZPMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC2CCCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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